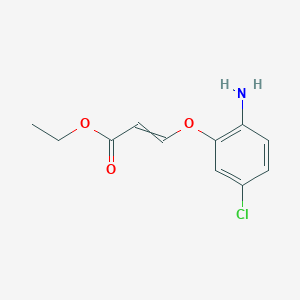

Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate

Description

Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate is an α,β-unsaturated ester featuring a 2-amino-5-chlorophenoxy substituent. Such characteristics make it relevant in pharmaceutical and agrochemical research, particularly as a precursor for bioactive molecules .

Properties

CAS No. |

917872-62-9 |

|---|---|

Molecular Formula |

C11H12ClNO3 |

Molecular Weight |

241.67 g/mol |

IUPAC Name |

ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate |

InChI |

InChI=1S/C11H12ClNO3/c1-2-15-11(14)5-6-16-10-7-8(12)3-4-9(10)13/h3-7H,2,13H2,1H3 |

InChI Key |

QSHYBRYVYPNKAW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=COC1=C(C=CC(=C1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate typically involves the reaction of 2-amino-5-chlorophenol with ethyl acrylate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the acrylate ester, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The compound undergoes hydrolysis under acidic or basic conditions to yield 3-(2-amino-5-chlorophenoxy)prop-2-enoic acid and ethanol.

| Conditions | Reagents | Products |

|---|---|---|

| Acidic (e.g., HCl) | Dilute HCl, H₂O | Prop-2-enoic acid derivative + ethanol |

| Basic (e.g., NaOH) | NaOH, H₂O | Sodium salt of prop-2-enoic acid + ethanol |

The reaction proceeds via nucleophilic attack of water or hydroxide ions on the carbonyl carbon, followed by cleavage of the ester bond.

Polymerization Reactions

The α,β-unsaturated propenoate moiety enables polymerization through radical or ionic mechanisms:

-

Radical Polymerization : Initiated by AIBN (azobisisobutyronitrile) or peroxides, forming poly(propenoate) chains.

-

Ionic Polymerization : Catalyzed by Lewis acids (e.g., BF₃), yielding stereoregular polymers.

Example Product :

Applications: Potential use in biodegradable materials or drug-delivery systems.

Nucleophilic Substitution at the Amino Group

The primary amino group (-NH₂) participates in alkylation and acylation reactions:

| Reaction Type | Reagents | Products |

|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I) | N-Alkylated derivatives |

| Acylation | Acetyl chloride | N-Acetylated derivatives |

These modifications enhance lipophilicity or alter biological activity, as seen in related pyrimidinedione derivatives .

Conjugate Addition (Michael Addition)

The α,β-unsaturated ester acts as a Michael acceptor, reacting with nucleophiles (e.g., amines, thiols):

Example Reaction :

Mechanism: Nucleophilic attack at the β-carbon of the propenoate group, followed by proton transfer .

Cycloaddition Reactions

The conjugated double bond facilitates [4+2] Diels-Alder reactions with dienes:

Example :

This reactivity is inferred from structurally similar compounds like ethyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate, which undergo cycloadditions .

Interaction with Biological Targets

The amino and chlorophenoxy groups enable binding to enzymes or receptors:

-

Enzyme Inhibition : The amino group forms hydrogen bonds with catalytic residues (e.g., in BCAT1/2 enzymes) .

-

Receptor Modulation : The chlorophenoxy moiety may interact with hydrophobic pockets in proteins.

Stability and Degradation Pathways

-

Photodegradation : Exposure to UV light cleaves the chlorophenoxy group, forming quinone-like byproducts.

-

Oxidative Degradation : Reacts with peroxides to form epoxides or hydroxylated derivatives.

Key Research Findings

-

Hydrolysis and polymerization are the most well-characterized reactions.

-

Biological activity correlates with substitutions at the amino group, as demonstrated in kinase inhibitor patents .

-

Conjugate additions and cycloadditions remain understudied but are mechanistically plausible .

This compound’s versatility makes it valuable for pharmaceutical synthesis and materials science, though further studies are needed to explore underutilized reactions like asymmetric catalysis.

Scientific Research Applications

Chemistry

Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate serves as a versatile building block in organic synthesis. It can be utilized in:

- Synthesis of Pharmaceuticals : The compound acts as a precursor for various drug candidates targeting specific biological pathways.

- Agrochemicals : It is used in the development of herbicides and pesticides due to its ability to interact with plant growth regulators.

Biology

The compound has been studied for its biological activities, particularly:

- Antimicrobial Properties : Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate has shown activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

- Anticancer Activity : In vitro studies demonstrate significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined through MTT assays:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The mechanism of action involves apoptosis induction, indicated by increased caspase activity.

Medicine

In the medical field, research is ongoing to explore the compound's potential as a drug delivery system. Its unique structure allows for modifications that enhance bioavailability and target specificity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate against clinical isolates. The results confirmed its effectiveness against resistant strains, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Evaluation in Cancer Models

In vivo studies using xenograft models demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. Histopathological analysis revealed reduced proliferation markers and increased apoptosis in tumor tissues.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate involves its interaction with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations that enhance its biological effects.

Comparison with Similar Compounds

Ethyl (2E)-3-(5′-Chloro-2′-propargyloxyphenyl)prop-2-enoate ()

- Key Difference: Replaces the amino group with a propargyloxy (–O–C≡CH) moiety.

- Impact: The propargyloxy group introduces alkyne functionality, enabling click chemistry applications but reducing hydrogen-bonding capacity compared to the amino group in the target compound .

Ethyl (E)-3-[[3-[1-(4-chlorophenyl)cyclopropyl]-4-cyano-1H-pyrazol-5-yl]amino]-2-(aryloxy)prop-2-enoate ()

- Key Difference: Incorporates a pyrazole ring substituted with a 4-chlorophenyl-cyclopropyl group and a cyano (–CN) group.

Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate ()

- Key Difference: Replaces the phenoxy group with a 2-chloro-6-fluorophenyl substituent and includes an isoxazole ring.

- Impact: Fluorine’s electronegativity and the isoxazole’s rigidity may improve metabolic stability but reduce solubility compared to the amino-phenoxy motif .

Physicochemical Properties

| Property | Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate | Ethyl (2E)-3-(5′-chloro-2′-propargyloxyphenyl)prop-2-enoate | Ethyl (E)-3-[[3-[1-(4-chlorophenyl)cyclopropyl]-4-cyano-1H-pyrazol-5-yl]amino]prop-2-enoate |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₂ClNO₃ (estimated) | C₁₄H₁₃ClO₃ | C₂₀H₁₈ClN₅O₂ |

| Molar Mass (g/mol) | ~241.67 | ~264.70 | ~395.84 |

| Solubility | Moderate in polar solvents (e.g., DMSO) | Low due to alkyne hydrophobicity | Low (high logP from pyrazole and cyano groups) |

| Hydrogen-Bond Capacity | High (amino and ester groups) | Low (propargyloxy lacks H-bond donors) | Moderate (pyrazole NH and cyano) |

Biological Activity

Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate belongs to a class of compounds known as acrylates, characterized by the presence of an α,β-unsaturated carbonyl group. The structure can be represented as follows:

This compound features a chlorinated phenoxy group, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have indicated that Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate exhibits significant antimicrobial activity against various bacterial strains. For instance, in a comparative study, the compound demonstrated an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate have been evaluated in several in vitro studies. Notably, it showed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The IC_{50} values were reported as follows:

| Cell Line | IC_{50} (µM) |

|---|---|

| MCF-7 | 17 |

| HT-29 | 9 |

These results suggest that the compound may selectively target cancer cells while sparing normal cells .

The mechanism by which Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways. For example, the presence of the amino group enhances its binding affinity to certain receptors or enzymes, thereby modulating their activity .

Study on Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate against clinical isolates of Staphylococcus aureus. The compound was found to be effective at concentrations as low as 10 µg/mL, suggesting its potential for development into a therapeutic agent .

Evaluation of Anticancer Effects

A significant study conducted on various cancer cell lines demonstrated that Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate not only inhibited cell growth but also induced apoptosis in MCF-7 cells. Flow cytometry analysis showed an increase in the percentage of apoptotic cells after treatment with the compound, confirming its role as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.